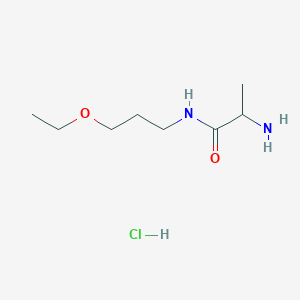

2-Ethyl-2-methylcyclopropane-1-carboxylic acid

Descripción general

Descripción

2-Ethyl-2-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Ethyl-2-methylcyclopropane-1-carboxylic acid is1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of a cyclopropane ring with an ethyl and a methyl group attached to one carbon, and a carboxylic acid group attached to another carbon. Physical And Chemical Properties Analysis

2-Ethyl-2-methylcyclopropane-1-carboxylic acid is a liquid at room temperature .Aplicaciones Científicas De Investigación

Ethylene Biosynthesis in Plants

Research on 1-Aminocyclopropane-1-carboxylic acid (ACC) has significantly advanced our understanding of ethylene biosynthesis in plants. ACC is identified as a major precursor to ethylene, a plant hormone regulating various developmental processes and stress responses. The enzymatic conversion of ACC into ethylene involves key enzymes such as ACC synthase (ACS) and ACC oxidase (ACO), highlighting the complex regulation of ethylene production and its crucial role in plant physiology (Hoffman et al., 1982).

Ethylene-Independent Roles of ACC

Recent studies have unveiled ethylene-independent roles of ACC, suggesting its involvement in signaling mechanisms beyond ethylene biosynthesis. These findings indicate ACC's potential in regulating plant development, cell wall signaling, and responses to environmental stresses, offering a broader perspective on its physiological significance (Polko & Kieber, 2019).

ACC Transport and Metabolism

Understanding the transport and metabolism of ACC within plants has been a focus of recent research, shedding light on the mechanisms by which ethylene responses are modulated. Studies have identified transporters involved in ACC movement across plant tissues and explored how ACC's conjugation and deamination affect ethylene biosynthesis and signaling pathways. This research provides insights into how plants regulate ethylene production and response at the molecular level (Vanderstraeten & Van Der Straeten, 2017).

Applications in Agriculture and Biotechnology

The manipulation of ACC levels and ethylene signaling has practical applications in agriculture and biotechnology. For example, the use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception extends the shelf life of fruits and vegetables, demonstrating the applied benefits of understanding ACC's role in ethylene biosynthesis. These applications underscore the potential of targeting ACC and ethylene pathways to enhance crop quality and post-harvest longevity (Blankenship & Dole, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

2-ethyl-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZQLMTWIZTMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2-methylcyclopropane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

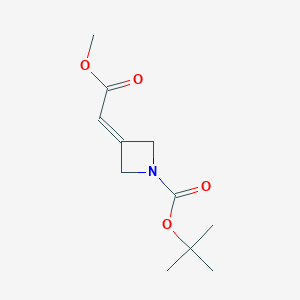

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)

![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)

![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)

![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)